molecular formula C15H22ClN3O4 B566983 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine CAS No. 1350918-95-4

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine

Cat. No.: B566983
CAS No.: 1350918-95-4
M. Wt: 343.808
InChI Key: LMNHTSKUHWUCEH-UHFFFAOYSA-N
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Description

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methyl group at position 2, a bis(tert-butoxycarbonyl)-amino group at position 6, and a chlorine atom at position 4

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine apart is the presence of both the bis(tert-butoxycarbonyl)-amino group and the chlorine atom on the pyrimidine ring. This combination of functional groups provides unique reactivity and versatility in synthetic applications .

Biological Activity

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and two Boc (tert-butyloxycarbonyl) protected amino groups. The presence of these functional groups contributes to its biological activity by influencing solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including nitric oxide synthase (NOS). Research indicates that structural modifications can enhance selectivity and potency against specific isoforms of NOS, particularly neuronal NOS (nNOS) .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .
  • Neuroprotective Effects : Some studies have indicated that related pyrimidine compounds can offer neuroprotective benefits, potentially through the modulation of nitric oxide levels in the brain .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against nNOS with IC50 values in the low nanomolar range. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position could enhance potency and selectivity .

In Vivo Studies

Animal models have been employed to evaluate the neuroprotective effects of this compound. For instance, studies on rabbits showed that treatment with related compounds could reduce hypoxia-ischemia induced injuries without adversely affecting blood pressure regulation .

Case Studies

  • Neuroprotection in Cerebral Ischemia : A study involving a rabbit model demonstrated that administration of a related pyrimidine derivative significantly reduced the incidence of cerebral palsy following induced hypoxia-ischemia. This effect was attributed to the modulation of nitric oxide pathways .
  • Anticancer Activity Against MMPs : Research focused on the inhibition of MMP-13 by derivatives of this compound showed promising results, with certain compounds exhibiting IC50 values as low as 1 µM. This inhibition is crucial for preventing metastasis in cancer treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Biological ActivityTarget Enzyme/PathwayIC50 ValueReference
nNOS InhibitionNeuronal Nitric Oxide SynthaseLow nM range
MMP-13 InhibitionMatrix Metalloproteinase1 µM
NeuroprotectionCerebral Ischemia-

Q & A

Q. What are the critical safety considerations when handling 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine in laboratory settings?

Basic Research Question
Answer:

  • Protective Equipment: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
  • Waste Management: Segregate halogenated waste (e.g., chloro derivatives) from non-halogenated solvents. Partner with certified waste disposal services to mitigate environmental risks .
  • Contamination Control: Use filter-tipped pipettes and dedicated microspatulas to prevent cross-contamination during weighing and transfer .

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Advanced Research Question
Answer:

  • Stepwise Boc Protection: Introduce Boc groups sequentially to avoid steric hindrance. For example, protect the amine group before chlorination to stabilize intermediates .
  • Chlorination Efficiency: Use phosphoryl chloride (POCl₃) as a chlorinating agent under anhydrous conditions, monitored by TLC or HPLC to track reaction progress .
  • Purification Strategy: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via LC-MS and ¹H/¹³C NMR .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Research Question
Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Analyze ¹H NMR for Boc group protons (δ 1.2–1.5 ppm) and ¹³C NMR for carbonyl carbons (δ 150–160 ppm) .
    • Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion peaks and isotopic patterns consistent with chlorine (e.g., [M+H]+ with ³⁵Cl/³⁷Cl ratio) .
  • Purity Assessment:
    • HPLC-DAD: Utilize a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

Advanced Research Question
Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) for intermediates like 4-chloro-2-methylpyrimidine .
  • Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., methyl vs. Boc group protons) .
  • Controlled Degradation Studies: Heat or expose intermediates to moisture to identify degradation products that may skew spectral interpretations .

Q. What strategies mitigate side reactions during the Boc protection of 6-amino-4-chloro-2-methylpyrimidine?

Advanced Research Question
Answer:

  • Base Selection: Use DMAP (4-dimethylaminopyridine) as a catalyst with Boc₂O in THF to enhance regioselectivity and reduce N-alkylation byproducts .
  • Temperature Control: Maintain reactions at 0–5°C to slow competing hydrolysis of Boc groups .
  • In Situ Monitoring: Employ FTIR to detect carbonyl stretching (~1700 cm⁻¹) and confirm Boc group incorporation .

Q. How can computational modeling guide the design of derivatives based on this compound?

Advanced Research Question
Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to predict binding affinity of derivatives (e.g., replacing chloro with fluorophenyl groups) against target enzymes .
  • QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess steric and electronic effects of substituents on reactivity .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Basic Research Question
Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Compare with controls at -20°C .
  • Photostability: Expose to UV light (320–400 nm) for 48 hours to assess decomposition pathways (e.g., Boc group cleavage) .
  • Moisture Sensitivity: Use Karl Fischer titration to quantify water content in bulk samples; store with desiccants (e.g., silica gel) .

Q. How can researchers leverage this compound as a building block for drug discovery?

Advanced Research Question
Answer:

  • Fragment-Based Design: Couple the pyrimidine core with pharmacophores (e.g., thiadiazoles, pyridines) via Suzuki-Miyaura cross-coupling .
  • Prodrug Development: Hydrolyze Boc groups in vivo to release active amines, as demonstrated in kinase inhibitor prototypes .
  • Targeted Libraries: Synthesize analogs with substituents at the 4-chloro position (e.g., aryl, heteroaryl) to explore SAR against cancer or microbial targets .

Properties

IUPAC Name

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNHTSKUHWUCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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